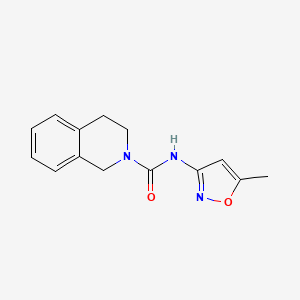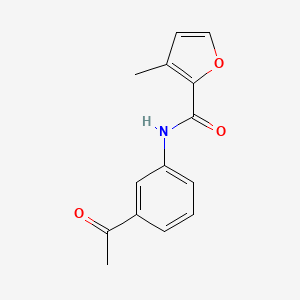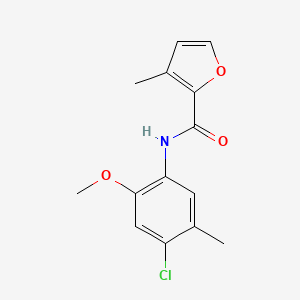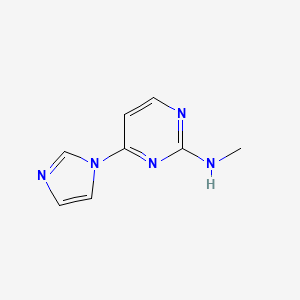
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide, also known as EPM or Eperezolid, is a synthetic antibiotic that belongs to the oxazolidinone class. It was first synthesized in the 1990s and has since been extensively studied for its potential use in the treatment of bacterial infections.
Wirkmechanismus
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. This inhibition prevents the formation of the initiation complex, which is necessary for protein synthesis to occur. N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide has a unique mechanism of action, as it binds to a different site on the ribosome than other antibiotics such as macrolides and tetracyclines.
Biochemical and Physiological Effects:
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide has been shown to have low toxicity and is well-tolerated in animal models. It has also been shown to have favorable pharmacokinetics, with good oral bioavailability and a long half-life. In addition, N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide has been shown to have good penetration into tissues and is effective in treating infections in a variety of organs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide in lab experiments is its broad spectrum of activity against Gram-positive bacteria. This allows for the testing of N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide against a wide range of bacterial strains. However, one limitation of using N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide is its cost, as it is a synthetic compound that can be expensive to produce.
Zukünftige Richtungen
There are several future directions for research on N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide. One area of interest is the development of combination therapies that include N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide, as this could enhance its effectiveness and reduce the potential for resistance development. Another area of interest is the exploration of N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide's potential use in the treatment of biofilm-associated infections, as biofilms are a major cause of chronic infections and are often resistant to antibiotics. Finally, there is interest in developing new derivatives of N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide that could have improved activity against specific bacterial strains or lower toxicity.
Synthesemethoden
The synthesis of N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide involves the reaction of 5-ethyl-2-methylpyrazole-3-carboxylic acid with methanesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been well-established and has been used to produce N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide on a large scale for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide has been extensively studied for its potential use in the treatment of bacterial infections. It has been shown to be effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide has also been shown to have a low potential for resistance development, making it an attractive candidate for use in the treatment of multidrug-resistant bacterial infections.
Eigenschaften
IUPAC Name |
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-4-6-5-7(10(2)8-6)9-13(3,11)12/h5,9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWVLTVTLRXPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)NS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole](/img/structure/B7465108.png)


![2-(3-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465128.png)


![2-(4-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465165.png)
![2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B7465170.png)
![1-[1-(4-Fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7465186.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-pyridin-2-ylquinoline-4-carboxylate](/img/structure/B7465190.png)


![5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B7465206.png)